![molecular formula C13H12F3N3O B6070660 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6070660.png)
1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Overview
Description
1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a pyrazole-based compound that is commonly used in the field of biochemistry and pharmacology.
Scientific Research Applications
1. Synthesis and Characterization
Design and Synthesis : Compounds like 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide are synthesized for various research purposes, including the study of their structural and chemical properties. For example, the design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides were reported, demonstrating the process of creating diverse compounds for further study (Donohue et al., 2002).
Crystal Structure and DFT Studies : The synthesis, characterization, and single crystal X-ray diffraction of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a similar compound, provide insights into the molecular structure and theoretical aspects of such compounds (Viveka et al., 2016).
2. Biological and Pharmacological Potential
Nematocidal and Fungicidal Activity : Pyrazole carboxamide derivatives, including variants of the compound , have been explored for their nematocidal and fungicidal activities. A study on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives indicated some efficacy in this regard, highlighting potential agricultural applications (Zhao et al., 2017).
Anticancer Properties : Some derivatives of 1H-pyrazole-4-carboxamide have shown effective inhibition on the proliferation of certain cancer cell lines, suggesting potential therapeutic applications in oncology (Liu et al., 2016).
Antimicrobial and Antifungal Activity : N-substituted derivatives of similar compounds have been evaluated for antimicrobial and antifungal activities, with some showing promising results against pathogenic strains (Pitucha et al., 2011).
3. Utility in Heterocyclic Synthesis
- Building Block for Heterocyclic Compounds : The use of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest is an example of how such compounds can serve as foundational elements in chemical synthesis (El‐Mekabaty, 2014).
4. Insecticidal Activities
- Insecticide Development : The development of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives for insecticidal activities showcases the application of these compounds in pest control, indicating their potential in agricultural chemistry (Wu et al., 2017).
properties
IUPAC Name |
2-ethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-19-11(7-8-17-19)12(20)18-10-5-3-9(4-6-10)13(14,15)16/h3-8H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCDUGPZXNRHLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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